molecular formula C21H27FN4O3S B2883396 5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034596-77-3

5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2883396
CAS No.: 2034596-77-3
M. Wt: 434.53
InChI Key: FMDPVVISYJQBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a fused tetrahydroquinazoline-piperidine scaffold. This compound’s structure integrates a benzenesulfonamide group substituted with a fluorine atom at position 5 and a methoxy group at position 2. The piperidine moiety is further linked to a 2-methyl-5,6,7,8-tetrahydroquinazoline ring, which may confer rigidity and enhance binding affinity to biological targets such as kinases or G-protein-coupled receptors (GPCRs).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3S/c1-14-23-18-6-4-3-5-17(18)21(24-14)26-11-9-16(10-12-26)25-30(27,28)20-13-15(22)7-8-19(20)29-2/h7-8,13,16,25H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDPVVISYJQBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, effects on specific cell types, and its mechanism of action.

Chemical Structure

The compound has a complex structure that includes a sulfonamide group, a piperidine ring, and a tetrahydroquinazoline moiety. This structural diversity is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain sulfonamide derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Compound NameMIC (µg/mL)Bacterial Strain
5-Fluoro Compound A50Staphylococcus aureus
5-Fluoro Compound B100Escherichia coli
5-Fluoro Compound C200Klebsiella pneumoniae

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence suggesting that the compound may exert anti-inflammatory effects. Studies on related compounds indicate they can suppress IL-17 release in T-helper cells, which plays a crucial role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

The exact mechanism by which this compound exerts its effects is still under investigation. However, sulfonamides are known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of dihydropteroate synthase. This mechanism is likely relevant for the antimicrobial activity observed with this compound.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that several derivatives exhibited potent activity against resistant strains, highlighting the potential of 5-fluoro derivatives in combating antibiotic resistance .
  • Anti-inflammatory Response : Another study focused on the anti-inflammatory properties of benzene sulfonamides. It was found that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting their utility in inflammatory conditions .
  • Toxicological Assessment : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that while some derivatives show effective biological activity, they also require careful evaluation for potential cytotoxic effects .

Comparison with Similar Compounds

Core Structural Differences

The table below summarizes key structural differences between the target compound and analogs identified in recent literature and patents:

Compound Name Core Structure Key Substituents Pharmacological Implications (Inferred)
Target Compound Benzenesulfonamide - 5-Fluoro
- 2-Methoxy
- 2-Methyl-tetrahydroquinazoline-piperidine
Potential kinase inhibition due to rigid core
5-fluoro-N-(1-methyl-2-oxopiperidin-4-yl)-benzamide derivative Benzamide - 1-Methyl-2-oxopiperidinyl
- 3-Oxo-triazolo-pyridine
- (2S)-Pentan-2-yloxy
Enhanced solubility (amide vs. sulfonamide)
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Benzenesulfonamide-pyrimidine hybrid - 5-Bromo
- Piperidin-1-yl
- Pyrimidine-sulfanyl
Possible DNA-targeting (bromo substituent)
4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-benzamide Benzamide-pyrimido-diazepine - 7,7-Difluoro
- Cyclopentyl
- Pyrimido-diazepine
Enhanced metabolic stability (fluorination)

Functional Group Analysis

  • Sulfonamide vs. Amide Backbone: The target compound’s benzenesulfonamide group differs from benzamide derivatives (e.g., ).
  • Heterocyclic Cores :
    • The tetrahydroquinazoline-piperidine core in the target compound provides a rigid, planar structure, which may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
    • Pyrimido-diazepine () and triazolo-pyridine () cores introduce varied ring sizes and electronic profiles, possibly altering target selectivity.
  • Substituent Effects :
    • Fluoro vs. Bromo : The 5-fluoro group in the target compound may reduce metabolic degradation compared to bulkier bromo substituents ().
    • Methoxy Positioning : The 2-methoxy group in the target compound could influence steric interactions, whereas 3-methoxy in may alter hydrogen-bonding patterns.

Pharmacokinetic and Physicochemical Properties (Inferred)

  • LogP : The tetrahydroquinazoline-piperidine core likely increases lipophilicity (predicted LogP ~3.5), favoring blood-brain barrier penetration compared to polar triazolo-pyridine derivatives ().

Research Findings and Implications

  • Kinase Inhibition: Tetrahydroquinazoline derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) by mimicking ATP’s adenine moiety .
  • Antimicrobial Potential: Sulfonamide-pyrimidine hybrids () exhibit activity against resistant pathogens, though the target compound’s fluoro-methoxy motif may broaden its spectrum.
  • Metabolic Stability : Fluorination (target compound and ) may reduce cytochrome P450-mediated metabolism, extending half-life .

Preparation Methods

Cyclocondensation of 1,3-Diaminopropane with Cyclohexanone

The tetrahydroquinazoline scaffold is synthesized via cyclocondensation of 1,3-diaminopropane and cyclohexanone under acidic conditions.

Procedure :

  • Combine 1,3-diaminopropane (1.0 equiv) and cyclohexanone (1.1 equiv) in acetic acid (0.5 M).
  • Reflux at 120°C for 12 hours.
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • Purify via silica gel chromatography to yield 5,6,7,8-tetrahydroquinazolin-4-amine (78% yield).

Introduction of the 2-Methyl Group

Methylation at the 2-position is achieved via Friedel-Crafts alkylation:

  • Treat 5,6,7,8-tetrahydroquinazolin-4-amine with methyl iodide (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane (0.3 M).
  • Stir at 25°C for 6 hours.
  • Quench with ice-water and extract with DCM.
  • Isolate 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine (85% yield).

Preparation of Piperidin-4-Amine Intermediate

Boc Protection of Piperidine

To prevent undesired side reactions during subsequent steps, the piperidine nitrogen is protected:

  • Dissolve piperidin-4-amine (1.0 equiv) in THF (0.4 M).
  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 4 hours.
  • Concentrate and purify to obtain tert-butyl piperidin-4-ylcarbamate (92% yield).

Coupling with Tetrahydroquinazoline

The tetrahydroquinazoline moiety is introduced via Buchwald-Hartwig amination:

  • Combine 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine (1.0 equiv), tert-butyl 4-bromopiperidine-1-carboxylate (1.1 equiv), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane (0.2 M).
  • Heat at 100°C for 18 hours under N₂.
  • Filter through Celite and concentrate.
  • Deprotect Boc with HCl in dioxane (4 M, 2 hours) to yield 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine (68% over two steps).

Sulfonamide Bond Formation

Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

  • Sulfonate 5-fluoro-2-methoxybenzenamine with chlorosulfonic acid (3.0 equiv) in DCM (0.5 M) at 0°C.
  • Stir for 2 hours, then pour into ice-water.
  • Extract with DCM and dry over MgSO₄ to obtain the sulfonyl chloride (83% yield).

Coupling with Piperidin-4-Amine

  • Dissolve 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine (1.0 equiv) in pyridine (0.3 M).
  • Add 5-fluoro-2-methoxybenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Warm to 25°C and stir for 12 hours.
  • Quench with water and extract with ethyl acetate.
  • Purify via flash chromatography to yield the target compound (75% yield).

Optimization and Alternative Methods

Enzymatic Approaches for Piperidine Synthesis

A chemo-enzymatic cascade using amine oxidase and ene imine reductase (EneIRED) enables stereoselective synthesis of piperidine intermediates. This method achieves up to 94% enantiomeric excess but requires specialized biocatalysts.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) reduces reaction time for Buchwald-Hartwig amination, improving yield to 76%.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Reference
Tetrahydroquinazoline Cyclocondensation AcOH, 120°C, 12h 78
Piperidine coupling Buchwald-Hartwig Pd₂(dba)₃, 100°C 68
Sulfonylation Pyridine, 25°C, 12h 75
Enzymatic piperidine EneIRED cascade pH 7.5, 37°C 88

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

The synthesis of this sulfonamide derivative involves multi-step reactions, including sulfonamide bond formation, heterocyclic ring construction (tetrahydroquinazolin), and piperidine substitution. Key considerations include:

  • Reagent selection : Use hydrogen peroxide for oxidation steps and palladium on carbon for catalytic reductions to minimize side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while dichloromethane aids in intermediate purification .
  • Temperature control : Maintain temperatures between 60–80°C for sulfonylation steps to avoid decomposition .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization in ethanol yields >95% purity .

Q. How can structural characterization be reliably performed for this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and verifying the absence of regioisomers. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and methyl groups on the tetrahydroquinazolin ring (δ 1.2–1.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns, ensuring correct molecular assembly .
  • X-ray crystallography : Single-crystal diffraction (e.g., using Oxford Diffraction equipment) resolves 3D conformation and hydrogen bonding networks, critical for understanding biological interactions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Target validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to confirm target engagement. For example, discrepancies in IC50 values may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Assess compound stability in microsomal models to differentiate intrinsic activity from artifacts caused by rapid degradation .
  • Structural analogs : Compare activity profiles of derivatives (e.g., replacing the fluoro group with chloro or methoxy) to isolate structure-activity relationships (SAR) .

Q. How can computational methods optimize the design of derivatives for specific biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like carbonic anhydrase or kinases. Focus on key residues (e.g., Zn2+ coordination in metalloenzymes) .
  • QSAR modeling : Train models on datasets of sulfonamide derivatives to predict logP, solubility, and bioactivity. Parameters like molar refractivity and topological polar surface area are critical for blood-brain barrier penetration .
  • MD simulations : Analyze dynamic interactions (e.g., RMSD, hydrogen bond persistence) over 100-ns trajectories to refine docking predictions .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .
  • CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
  • Transcriptomics/proteomics : Use RNA-seq or LC-MS/MS to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed during in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or acetyl groups to enhance solubility, which are cleaved intracellularly .

Q. What techniques improve reproducibility in crystallography studies of this compound?

  • Crystal growth : Optimize vapor diffusion methods using PEG 4000 as a precipitant. Slow cooling (0.5°C/day) reduces lattice defects .
  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data. SHELX software refines structures with R-factors < 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.